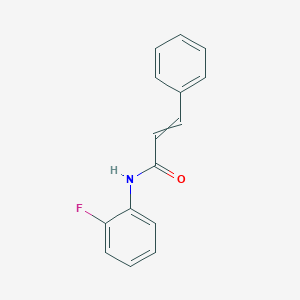

N-(2-Fluorophenyl) cinnamamide

Description

N-(2-Fluorophenyl) cinnamamide (C₁₅H₁₂FNO) is a fluorinated cinnamamide derivative synthesized via the reaction of cinnamoyl chloride with 2-fluoroaniline under reflux in chloroform . Its crystal structure, resolved using SHELX software, reveals two molecules in the asymmetric unit of a monoclinic lattice. The fluorobenzene and benzene rings are inclined at angles of 73.89° and 79.46°, respectively, with planar amide groups (C10–N1–C1(O1)–C2) tilted relative to the aromatic rings . Intermolecular N–H⋯O hydrogen bonds and C–H⋯π interactions stabilize the crystal packing .

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAVMCPSQILRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

N-(2-Fluorophenyl) cinnamamide exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that certain derivatives significantly reduce biofilm formation and bacterial viability .

Table 1: Antimicrobial Efficacy of N-(2-Fluorophenyl) Cinnamamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-Fluorophenyl) cinnamamide | MRSA | 32 µg/mL |

| N-(4-Chloro-2-Mercapto-5-Methyl) | Candida albicans | 16 µg/mL |

| N-(3-Trifluoromethylphenyl) | E. coli | 64 µg/mL |

Anticancer Activity

The compound has shown promising anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have indicated that N-(2-Fluorophenyl) cinnamamide can interfere with signaling pathways related to the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Case Study: Anticancer Effects on MCF-7 Cells

In a study examining the effects on MCF-7 breast cancer cells, N-(2-Fluorophenyl) cinnamamide exhibited an IC50 value of 0.17 µg/mL, indicating potent antiproliferative activity. The compound's ability to induce autophagy further enhances its therapeutic potential against resistant cancer types .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of N-(2-Fluorophenyl) cinnamamide derivatives. These compounds have been shown to significantly inhibit NF-κB activation, a key transcription factor involved in inflammatory responses. Some derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like prednisone .

Table 2: Inhibition of NF-κB Activation by Cinnamamide Derivatives

| Compound | Concentration (µM) | % Inhibition of NF-κB |

|---|---|---|

| N-(2-Fluorophenyl) cinnamamide | 2 | 27% |

| N-(4-Chloro-5-Trifluoromethyl) | 2 | 25% |

| Prednisone | 2 | 70% |

Mechanism of Action

The mechanism by which N-(2-Fluorophenyl) cinnamamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Cinnamamide Derivatives

Structural Features and Conformational Analysis

The dihedral angles between aromatic rings in cinnamamides are critical for their bioactivity. N-(2-Fluorophenyl) cinnamamide exhibits angles of 73.89° and 79.46°, whereas:

- N-(2-bromo-5-fluorophenyl)cinnamamide : 47.0°

- N-(3-chlorophenyl)cinnamamide : 24.6°

- N-(3,4-difluorophenyl)cinnamamide : Near-coplanar rings

The ortho-fluorine in N-(2-fluorophenyl)cinnamamide introduces steric hindrance, increasing ring inclination compared to para-substituted analogs. This conformational difference may affect binding to biological targets.

Table 1: Structural Comparison of Cinnamamide Derivatives

Anticonvulsant Activity

- N-(2-Hydroxyethyl)cinnamamide derivatives : Exhibit EC₅₀ values < 100 μM in maximal electroshock (MES) tests, with low neurotoxicity .

- KM-568 (N-(2-hydroxypropyl)cinnamamide) : Active in genetic epilepsy models (Frings mice) .

Anti-Inflammatory and Hepatoprotective Effects

- N-(4-Methoxyphenyl)cinnamamide : Activates Nrf2, inducing glutathione synthesis and protecting hepatocytes from oxidative stress (EC₅₀ = 12.3 μM) .

- 1-Methylhydantoin cinnamoyl imides : Inhibit COX-2 and TNF-α in vitro .

Larvicidal and Plant Growth Regulation

Key SAR Insights

- Electron-Withdrawing Substituents (e.g., F, Cl, Br): Enhance larvicidal and anti-inflammatory activities by increasing electrophilicity .

- Hydrophilic Groups (e.g., -OH, -OCH₃): Improve solubility and anticonvulsant efficacy but may reduce membrane permeability .

- Ortho-Substitution : Steric effects in N-(2-fluorophenyl)cinnamamide may hinder binding to certain targets compared to para-substituted analogs .

Biological Activity

N-(2-Fluorophenyl) cinnamamide is an organic compound characterized by its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structure that enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₂FNO

- Structure : N-(2-Fluorophenyl) cinnamamide features a cinnamic acid derivative with a 2-fluorophenyl group attached to the amide nitrogen. This fluorine substitution is significant as it can enhance the compound's biological activity and metabolic stability.

N-(2-Fluorophenyl) cinnamamide primarily exerts its biological effects through the inhibition of specific enzymes and modulation of cellular signaling pathways:

- Target Enzyme : The compound notably inhibits α-glucosidase , an enzyme crucial for carbohydrate metabolism. By inhibiting this enzyme, N-(2-Fluorophenyl) cinnamamide slows glucose absorption, which can be beneficial for managing diabetes mellitus.

- Cell Signaling : In cancer cells, this compound influences pathways involving the epidermal growth factor receptor (EGFR) . Inhibition of EGFR leads to reduced cell proliferation and promotes apoptosis, showcasing its potential as an anticancer agent.

Antimicrobial Activity

Research has demonstrated that N-(2-Fluorophenyl) cinnamamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The antiproliferative effects of N-(2-Fluorophenyl) cinnamamide were evaluated in various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 (breast) | 0.17 | High antiproliferative |

| HeLa (cervical) | Not specified | Significant cytotoxicity |

| HCT-116 (colon) | Not specified | Moderate activity |

These findings indicate that the compound can effectively inhibit cancer cell growth, particularly in breast cancer cells .

Antioxidant Activity

The antioxidant potential of N-(2-Fluorophenyl) cinnamamide has also been assessed using various assays, including DPPH and ABTS. The compound demonstrated significant radical scavenging activity, suggesting its role in mitigating oxidative stress:

| Assay Type | Concentration (µg/mL) | Result |

|---|---|---|

| DPPH | 310.50 | Effective antioxidant |

| ABTS | 597.53 | High radical scavenging |

This antioxidant activity may contribute to its overall therapeutic profile, particularly in diseases associated with oxidative damage .

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted by Luo et al. synthesized various cinnamamide derivatives, including N-(2-Fluorophenyl) cinnamamide, revealing potent antitumor activities against cisplatin-resistant tumors and induction of autophagy .

- Anti-inflammatory Potential : Research indicated that derivatives of N-(2-Fluorophenyl) cinnamamide significantly attenuated NF-κB activation induced by lipopolysaccharides (LPS), suggesting a promising anti-inflammatory role .

- Enzyme Inhibition Studies : The compound's mechanism as an α-glucosidase inhibitor was further supported by biochemical analyses showing strong binding interactions with key residues in the enzyme's active site, enhancing its potential for diabetes management.

Preparation Methods

Reaction Mechanism and Conditions

Cinnamoyl chloride reacts with 2-fluoroaniline via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, displacing the chloride ion. Optimal yields (75–85%) are achieved at 0–25°C over 2–4 hours. Prolonged reaction times or elevated temperatures may lead to side products such as dimerized cinnamoyl species or hydrolysis of the acyl chloride.

Stoichiometry and Solvent Effects

A molar ratio of 1:1.2 (cinnamoyl chloride to 2-fluoroaniline) ensures complete conversion of the acyl chloride. Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state, while ethereal solvents like THF improve solubility of the aromatic amine.

Polyphosphoric Acid-Mediated Synthesis

An alternative route employs polyphosphoric acid (PPA) as a condensing agent to directly couple cinnamic acid derivatives with 2-fluoroaniline. This method avoids the use of moisture-sensitive acyl chlorides, offering improved practicality for large-scale synthesis.

Procedure and Optimization

A mixture of cinnamic acid, 2-fluoroaniline, and PPA (2 equivalents) is heated at 120–140°C for 6–8 hours. PPA acts as both a catalyst and dehydrating agent, facilitating the formation of the amide bond through activation of the carboxylic acid. Yields range from 65% to 78%, with higher purity observed compared to the classical method due to reduced hydrolysis byproducts.

Substrate Compatibility

Electron-withdrawing groups on the cinnamic acid aryl ring (e.g., nitro or cyano substituents) reduce reaction efficiency, while electron-donating groups (e.g., methoxy) enhance nucleophilicity and improve yields.

Catalytic Methods and Reaction Optimization

Recent advances focus on catalytic systems to improve atom economy and reduce waste. Palladium-catalyzed coupling and microwave-assisted synthesis have been explored but remain less prevalent for this specific compound.

Microwave-Assisted Amidation

Microwave irradiation (100–150 W) reduces reaction times to 30–45 minutes while maintaining yields comparable to conventional heating (70–80%). This method is particularly advantageous for high-throughput screening but requires specialized equipment.

Characterization and Analytical Techniques

N-(2-Fluorophenyl) cinnamamide is characterized using spectroscopic and crystallographic methods:

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration of the cinnamoyl moiety and planar geometry of the amide bond. The crystal packing exhibits intermolecular N-H···O hydrogen bonds, stabilizing the lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.452(2) |

| b (Å) | 7.801(1) |

| c (Å) | 16.749(3) |

| β (°) | 90.77(3) |

Q & A

Q. What is the optimal synthetic route for N-(2-Fluorophenyl)cinnamamide, and what purity can be achieved?

The compound is synthesized by reacting cinnamoyl chloride with 4-fluoroaniline in chloroform under reflux with a nitrogen atmosphere for 2 hours. After washing with aqueous HCl and NaHCO₃, the organic layer is dried and concentrated. Crystallization from CHCl₃ yields 87% purity, confirmed by elemental analysis (C: 74.69%, H: 5.16%, N: 5.94%) .

Q. How is the crystal structure of N-(2-Fluorophenyl)cinnamamide determined, and what are its key features?

Single-crystal X-ray diffraction at 89 K (monoclinic space group) reveals two molecules in the asymmetric unit. The structure exhibits intermolecular N–H⋯O hydrogen bonds and weak C–H⋯π interactions, stabilizing a 3D network. The fluorophenyl and cinnamamide moieties adopt distinct dihedral angles (45.51° and 47.71°), influencing packing .

Q. What analytical techniques are essential for characterizing N-(2-Fluorophenyl)cinnamamide and its derivatives?

Structural confirmation requires ¹H/¹³C NMR, IR spectroscopy, and melting point analysis. Purity validation via HPLC (≥98%) ensures reliability in bioactivity studies. For example, derivatives in SAR studies were characterized using these methods, with NMR data confirming substituent positions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement of N-(2-Fluorophenyl)cinnamamide?

Discrepancies in anisotropic displacement parameters or hydrogen bonding can be addressed using SHELXL’s improved refinement features (e.g., riding models for H-atoms and isotropic refinement for N–H groups). Cross-validation with Hirshfeld Atom Refinement (HAR) and DFT geometry optimizations enhances accuracy, as demonstrated in related cinnamamide structures .

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) of cinnamamide derivatives?

- Synthetic Modification: Introduce substituents (e.g., halogens, nitro groups) via reactions like Claisen-Schmidt condensation (e.g., chalcone derivatives in ).

- Bioassays: Test antimicrobial/anticancer activity using standardized protocols (e.g., MIC assays, MTT assays). Fluorine and chlorine substituents in R₁/R₂ positions enhance activity .

- Computational Modeling: Perform molecular docking (e.g., CDK2 inhibition studies) to identify binding interactions. DFT calculations can predict electronic effects of substituents .

Q. How should conflicting bioactivity results in cinnamamide derivatives be addressed?

- Dose-Response Validation: Confirm activity trends across multiple concentrations (e.g., IC₅₀ values in anticancer assays).

- Structural Cross-Checks: Compare with analogs (e.g., N-(3-nitrophenyl)cinnamamide) to isolate substituent effects.

- Statistical Analysis: Use ANOVA or multivariate regression to account for assay variability. For example, antioxidant activity in required rigorous statistical validation of nitro group contributions .

Q. What strategies mitigate challenges in crystallizing N-(2-Fluorophenyl)cinnamamide for structural studies?

Optimize solvent polarity (e.g., CHCl₃ for needle-like crystals) and cooling rates. Use Mercury CSD 2.0 to analyze packing motifs and predict crystallization behavior. Weak interactions like C–H⋯O can guide solvent selection .

Data Contradiction Analysis

Q. How to interpret contradictory results in substituent effects on biological activity?

For example, nitro groups may enhance antioxidant activity but reduce antimicrobial potency. Methodological solutions include:

- Comparative SAR: Systematically vary substituents (e.g., ’s 13 derivatives) to identify context-dependent effects.

- Mechanistic Studies: Use enzyme inhibition assays (e.g., acetylcholinesterase in ) to clarify biochemical pathways.

- Meta-Analysis: Aggregate data from multiple studies to distinguish trends from outliers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.